2-Cyclohexyl-2,2-difluoroacetic acid

Description

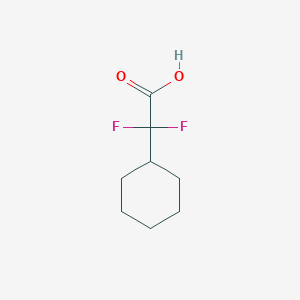

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-2,2-difluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O2/c9-8(10,7(11)12)6-4-2-1-3-5-6/h6H,1-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEMJDCNRYXDDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Ascendancy of Fluorinated Carboxylic Acids in Advanced Organic Chemistry

The introduction of fluorine into organic compounds can dramatically alter their physical, chemical, and biological properties. sigmaaldrich.com Fluorinated carboxylic acids, in particular, are of immense importance in fields ranging from materials science to medicinal chemistry. hokudai.ac.jp The high electronegativity of fluorine atoms can influence the acidity, lipophilicity, and metabolic stability of a molecule. sigmaaldrich.com

The presence of fluorine can lead to enhanced thermal stability and can modulate the reactivity of nearby functional groups. sigmaaldrich.com In medicinal chemistry, the substitution of hydrogen with fluorine is a common strategy to improve a drug candidate's metabolic stability and binding affinity to its target. It is estimated that approximately 30% of all new approved drugs contain one or more fluorine atoms. sigmaaldrich.com Furthermore, fluorinated compounds are integral to the development of agrochemicals, such as herbicides and pesticides, often exhibiting improved performance over their non-fluorinated counterparts. sigmaaldrich.com

The synthesis of these valuable compounds can be challenging, but methods such as electrochemical fluorination and decarboxylative fluorination have been developed to facilitate their production. wikipedia.orgacs.org The unique properties of fluorinated carboxylic acids also make them powerful building blocks for creating bimolecular monolayers and other self-assembled structures. rsc.org

2 Cyclohexyl 2,2 Difluoroacetic Acid: a Distinctive Fluorinated Building Block

Strategies for Carbon-Fluorine Bond Formation at the α-Position

The introduction of two fluorine atoms onto the α-carbon of a carboxylic acid presents a significant synthetic challenge. Several key strategies have been developed to achieve this transformation, each with its own advantages and limitations.

Difluorocarbene Addition Approaches

One potential pathway to this compound involves the addition of difluorocarbene to a cyclohexyl-containing precursor. Difluorocarbene (:CF2), a highly reactive intermediate, can be generated from various sources. A common method for difluorocyclopropanation utilizes trimethylsilyl (B98337) 2-fluorosulfonyl-2,2-difluoroacetate as a difluorocarbene precursor. researchgate.net The reaction of difluorocarbene with an appropriate cyclohexyl-substituted alkene could, in principle, yield a gem-difluorocyclopropane derivative. Subsequent oxidative cleavage of the cyclopropane (B1198618) ring would then be necessary to afford the desired α,α-difluoroacetic acid. While the difluorocyclopropanation of alkenes is a well-established reaction, the subsequent selective oxidation to the corresponding carboxylic acid can be challenging and requires further investigation to be a viable route to the target molecule. nih.govresearchgate.net

Electrochemical Fluorination Techniques

Electrochemical methods offer an alternative approach to C-F bond formation, often under milder conditions than traditional fluorinating agents. The electrochemical fluorination of α-keto esters represents a potential, albeit indirect, route. This would involve the synthesis of a cyclohexyl-substituted α-keto ester, which could then undergo electrochemical fluorination at the α-position. However, controlling the degree of fluorination to selectively introduce two fluorine atoms can be challenging. Research in this area has primarily focused on the synthesis of monofluorinated compounds. Further development is needed to optimize this technique for the synthesis of gem-difluoro derivatives. One-pot reactions of α-ketoacids with nucleophilic fluorinating reagents like Deoxofluor and DAST have been shown to produce α,α-difluoroamides, which could potentially be hydrolyzed to the corresponding carboxylic acids. acs.org

Oxidative Decarboxylative Fluorination Pathways

Oxidative decarboxylation of carboxylic acids has emerged as a powerful tool for the formation of carbon-heteroatom bonds, including C-F bonds. These methods typically involve the generation of a radical intermediate through decarboxylation, which is then trapped by a fluorine source.

While radical decarboxylation is a common strategy, its application to the direct synthesis of α,α-difluoroalkanoic acids from readily available precursors is not straightforward. Most developed methods focus on the decarboxylative monofluorination of aliphatic carboxylic acids. nih.govnih.gov The challenge lies in designing a suitable precursor that, upon single or double decarboxylation, can be efficiently difluorinated at the α-position. A silver-catalyzed decarboxylative fluorination of malonic acid derivatives has been reported to yield either gem-difluoroalkanes or α-fluorocarboxylic acids, suggesting a potential, though indirect, route. mdpi.com

Visible-light photoredox catalysis has revolutionized radical chemistry, enabling a wide range of transformations under mild conditions. Photoredox-catalyzed decarboxylation of carboxylic acids has been extensively studied for C-C and C-heteroatom bond formation. researchgate.netdntb.gov.ua In the context of fluorination, these methods have been highly successful for the synthesis of monofluorinated compounds from aliphatic carboxylic acids using a photocatalyst and a fluorine source like Selectfluor®. nih.govnih.gov The application of this methodology to the direct synthesis of this compound would require a specifically designed precursor that can undergo a photochemically initiated double decarboxylation-difluorination sequence or a related multi-step process. Recent advancements have explored the visible-light-driven difluoroalkylation of various organic substrates, which could potentially be adapted for the synthesis of the target molecule. nih.govnih.govamanote.com For instance, photoredox-catalyzed decarboxylative difluoromethylation of α,β-unsaturated carboxylic acids has been developed, offering a pathway to difluoromethylated compounds. nih.govtue.nl

Functionalization of Cyclohexyl Moieties in Fluoroacetic Acid Synthesis

The introduction and subsequent functionalization of the cyclohexyl ring are critical aspects of the synthesis of this compound.

Recent advances in C-H functionalization offer promising strategies for directly modifying the cyclohexane (B81311) ring. Catalyst-controlled C-H functionalization can allow for site- and stereoselective introduction of functional groups, which could then be elaborated to the desired difluoroacetic acid moiety. researchgate.netnih.gov While this approach is still developing, it holds the potential for more efficient and atom-economical synthetic routes. For example, methods for the desymmetrization of cyclohexanes by site- and stereoselective C–H functionalization have been reported. researchgate.net

Catalytic Approaches in the Synthesis of this compound Precursors

The synthesis of precursors for this compound increasingly relies on catalytic methodologies to enhance efficiency, selectivity, and sustainability. These approaches are crucial for constructing the key structural components of the molecule: the saturated cyclohexyl ring and the difluoroacetic acid moiety. Key catalytic strategies include the hydrogenation of aromatic precursors to form the cyclohexyl group and the catalytic carboxylation of fluorinated intermediates.

One significant catalytic route involves the creation of the cyclohexyl ring from an aromatic starting material. The synthesis of cyclohexanoloxyacetic acid, a direct precursor, can be achieved through the catalytic hydrogenation of phenoxyacetic acid. google.com This process employs catalysts with active components such as Nickel (Ni), Platinum (Pt), Rhodium (Rh), or Ruthenium (Ru) on various supports like aluminum oxide, activated carbon, or silicon-dioxide. google.com This method provides an effective way to produce the saturated carbocyclic ring essential for the final compound. google.com

Another critical catalytic step is the introduction of the carboxyl group to form the acetic acid portion of the molecule. Recent advancements have focused on the carboxylation of carbon-fluorine (C-F) bonds using carbon dioxide (CO2) as a renewable C1 source. chemrevlett.com Copper-catalyzed carboxylation has been shown to be effective for gem-difluoroalkenes and α-trifluoromethyl alkenes, converting them into α,α-difluorocarboxylates under atmospheric pressure of CO2. researchgate.net This transformation is significant as it allows for the direct synthesis of the α,α-difluoro carboxylate structure on a suitably substituted cyclohexyl precursor. researchgate.net The reaction proceeds under mild conditions and demonstrates good functional group tolerance, making it a valuable method for late-stage functionalization. researchgate.net Mechanistic studies suggest that fluorinated boronate esters may serve as key intermediates in this transformation. researchgate.net

Furthermore, catalytic halogen exchange represents a potential pathway for synthesizing difluorinated precursors. For instance, the preparation of difluoroacetyl fluoride (B91410), an intermediate for difluoroacetic acid, can be accomplished by reacting dichloroacetyl chloride with hydrofluoric acid in the gas phase in the presence of a chromium-based catalyst. wipo.intalfa-chemical.com This difluoroacetyl fluoride is then hydrolyzed to yield difluoroacetic acid. wipo.int This principle could theoretically be applied to a precursor molecule like 2-cyclohexyl-2,2-dichloroacetyl chloride to yield the desired difluorinated structure.

These catalytic methods underscore a strategic shift towards more efficient and atom-economical synthetic routes in the production of complex fluorinated molecules and their precursors.

Interactive Data Tables

Table 1: Catalytic Hydrogenation for Cyclohexyl Ring Formation

| Precursor | Catalyst Active Component | Catalyst Support | Product | Reference |

| Phenoxyacetic acid | Ni, Pt, Rh, or Ru | Aluminum oxide, activated carbon, or silicon-dioxide | Cyclohexanoloxyacetic acid | google.com |

Table 2: Catalytic Carboxylation of Fluorinated Alkenes

| Substrate Type | Catalyst System | C1 Source | Product Type | Reference |

| gem-Difluoroalkenes | Copper-based catalyst | CO2 | α,α-Difluorocarboxylates | researchgate.net |

| α-Trifluoromethyl alkenes | Copper-based catalyst | CO2 | α,α-Difluorocarboxylates | researchgate.net |

| Trifluoromethyl alkenes | CuCl/Xantphos/KOMe | CO2 | α,α-Difluorocarboxylates | chemrevlett.com |

Chemical Reactivity and Transformational Pathways of 2 Cyclohexyl 2,2 Difluoroacetic Acid

Nucleophilic Substitution Reactions Involving the Difluoroacetic Acid Moiety

The carboxylic acid functional group is a classic site for nucleophilic acyl substitution. In 2-Cyclohexyl-2,2-difluoroacetic acid, the strong inductive electron-withdrawing effect of the two fluorine atoms significantly enhances the electrophilicity of the carbonyl carbon. This increased partial positive charge on the carbonyl carbon makes it more susceptible to attack by nucleophiles compared to its non-fluorinated counterpart.

Common nucleophilic substitution reactions for carboxylic acids include conversion to esters (esterification), acid chlorides, and amides.

Esterification: The reaction of this compound with an alcohol in the presence of a strong acid catalyst (like sulfuric acid) yields the corresponding ester. The mechanism, known as Fischer esterification, involves protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol, proton transfer, and subsequent elimination of a water molecule. The enhanced electrophilicity of the difluorinated compound can facilitate this reaction.

Acid Chloride Formation: Conversion to the more reactive acid chloride can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The hydroxyl group is converted into a better leaving group, which is then displaced by a chloride ion.

Amide Formation: While direct reaction with an amine is often difficult and requires high temperatures, the conversion can be readily achieved by first forming the more reactive acid chloride or by using coupling agents. The resulting amide would be N-substituted-2-cyclohexyl-2,2-difluoroacetamide.

The general mechanism for nucleophilic acyl substitution proceeds through an addition-elimination pathway, forming a tetrahedral intermediate. The stability of this intermediate and the ability of the leaving group to depart are key factors. For carboxylic acids, the hydroxyl group is a poor leaving group, which is why acid catalysis or conversion to a more reactive derivative is typically necessary.

Table 1: Common Nucleophilic Substitution Reactions

| Reaction Type | Typical Reagents | Product |

|---|---|---|

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ethyl 2-cyclohexyl-2,2-difluoroacetate |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | 2-Cyclohexyl-2,2-difluoroacetyl chloride |

| Amide Formation (via Acid Chloride) | 1. SOCl₂ 2. Amine (e.g., Ammonia) | 2-Cyclohexyl-2,2-difluoroacetamide |

Decarboxylation Mechanisms and Derivative Formation

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. While simple aliphatic carboxylic acids are generally resistant to decarboxylation, the presence of specific structural features can facilitate this reaction.

For this compound, decarboxylation is a significant reactive pathway, primarily due to the influence of the geminal fluorine atoms. The reaction can be initiated thermally or photochemically, often proceeding through a radical mechanism. Visible light-mediated photoredox catalysis has emerged as a powerful method for the decarboxylation of aliphatic carboxylic acids, allowing the generation of alkyl radicals under mild conditions. This process involves the single-electron oxidation of a carboxylate to form a carboxyl radical, which rapidly extrudes CO₂ to form a carbon-centered radical.

Several factors govern the rate of decarboxylation of α,α-difluoroacetic acids:

Temperature: Higher temperatures generally increase the rate of thermal decarboxylation.

Photocatalyst: In photoredox-catalyzed reactions, the choice of photocatalyst and light source (e.g., blue LEDs) is crucial for efficient generation of the initial radical.

Solvent: The solvent can influence the stability of intermediates and the efficiency of the catalytic cycle.

Electronic Effects: The strong electron-withdrawing nature of the fluorine atoms is the primary chemical factor promoting decarboxylation, although they destabilize the formation of a carbanion intermediate. Therefore, a radical pathway is more likely than an anionic one.

The decarboxylation of this compound generates a highly reactive 1-cyclohexyl-1,1-difluoroethyl radical .

R-CF₂-COOH → [R-CF₂-COO•] → R-CF₂• + CO₂

This radical intermediate can then participate in a variety of subsequent reactions:

Hydrogen Atom Abstraction: In the presence of a suitable hydrogen atom donor, the radical can be quenched to form (1,1-difluoroethyl)cyclohexane.

Dimerization: Two radicals can combine to form a dimer.

Trapping by other reagents: The radical can be trapped by other species in the reaction mixture, such as oxygen or other radical acceptors, leading to a variety of functionalized products.

The formation of such fluorinated radicals is a key step in many modern synthetic methods, allowing for the construction of complex molecules containing difluoromethylene (-CF₂-) units.

Electrophilic and Radical Reactivity

The reactivity of this compound towards electrophiles is generally low.

Carboxylic Acid Moiety: The carboxyl group itself is electron-withdrawing and deactivating. While the oxygen atoms possess lone pairs, their basicity is reduced by the adjacent electron-withdrawing difluoromethyl group. Protonation at a carbonyl oxygen can occur in the presence of a very strong acid, which is the first step in acid-catalyzed nucleophilic substitution.

Cyclohexyl Ring: The -CF₂COOH group is strongly electron-withdrawing, acting as a deactivating group for electrophilic substitution on the cyclohexyl ring. Reactions like Friedel-Crafts alkylation or acylation, which typically occur on aromatic rings, are not applicable here. Standard electrophilic reactions on aliphatic rings are rare and generally require specific activating groups not present in this molecule.

As discussed in the decarboxylation section, the molecule is a precursor to the 1-cyclohexyl-1,1-difluoroethyl radical . The stability of this radical is influenced by several factors. While alkyl groups are generally electron-donating and stabilize radical centers, the high electronegativity of fluorine can have a destabilizing effect by holding the unpaired electron closer to the nucleus. However, the fluorine atoms are essential for stabilizing the generated fluoroalkyl radicals in certain contexts.

The cyclohexyl portion of the radical can also undergo reactions. The unsubstituted cyclohexyl radical is known to undergo photodissociation, leading to ring-opening and fragmentation. While the presence of the difluoro group would alter the energetics, similar fragmentation pathways for the 1-cyclohexyl-1,1-difluoroethyl radical could be possible under high-energy conditions.

Comparative Reactivity with Non-Fluorinated Carboxylic Acid Analogues

Comparing this compound with its non-fluorinated analogue, Cyclohexylacetic acid , highlights the profound influence of the gem-difluoro group.

Acidity: The most significant difference is in the acidity of the carboxylic acid proton. The two electron-withdrawing fluorine atoms stabilize the resulting carboxylate anion (conjugate base) through induction. This makes this compound a significantly stronger acid than cyclohexylacetic acid. The pKa of the α-hydrogens is also affected; the gem-difluoro group increases their acidity.

Nucleophilic Substitution: The carbonyl carbon of the fluorinated acid is more electrophilic, making it more reactive towards nucleophiles in reactions like esterification, provided the reaction is properly catalyzed.

Decarboxylation: Decarboxylation of cyclohexylacetic acid is extremely difficult as it would require the formation of a highly unstable primary alkyl carbanion or radical. In contrast, the fluorinated analogue undergoes decarboxylation much more readily, especially via photoredox catalysis, to form a radical intermediate.

Alpha-Substitution: The non-fluorinated analogue, cyclohexylacetic acid, has alpha-hydrogens that can be removed by a strong base to form an enolate, which can then act as a nucleophile in reactions like alpha-halogenation or alkylation. This pathway is not possible for this compound as it lacks alpha-hydrogens.

Table 2: Comparison of Reactivity

| Property/Reaction | This compound | Cyclohexylacetic Acid |

|---|---|---|

| Acidity (pKa) | Lower (More Acidic) | Higher (Less Acidic) |

| Carbonyl Electrophilicity | Higher | Lower |

| Decarboxylation | Feasible (Radical pathway) | Very Difficult |

| Alpha-Substitution (Enolate formation) | Not Possible (No α-H) | Possible |

Advanced Spectroscopic and Structural Characterization of 2 Cyclohexyl 2,2 Difluoroacetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 2-Cyclohexyl-2,2-difluoroacetic acid by providing information about the hydrogen, carbon, and fluorine atomic nuclei.

The proton NMR (¹H NMR) spectrum of this compound is expected to display distinct signals corresponding to the protons of the cyclohexyl ring and the methine proton at the alpha position. The acidic proton of the carboxyl group may be observed as a broad singlet, typically in the region of 10-13 ppm, although its visibility can be affected by the solvent and concentration.

The protons on the cyclohexyl ring would appear as a complex series of multiplets in the upfield region, generally between 1.0 and 2.5 ppm. The methine proton (α-H) attached to the same carbon as the difluoroacetic acid moiety is anticipated to be the most downfield of the non-acidic protons due to the deshielding effect of the adjacent electronegative fluorine atoms and the carboxyl group. Its signal would likely appear as a multiplet.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Cyclohexyl (CH₂) | 1.0 - 2.0 | Multiplet |

| Cyclohexyl (CH) | 1.5 - 2.5 | Multiplet |

The carbon-13 NMR (¹³C NMR) spectrum provides valuable information about the carbon skeleton of the molecule. The spectrum of this compound would be characterized by signals for the carboxyl carbon, the difluorinated carbon, and the carbons of the cyclohexyl ring.

The carboxyl carbon (C=O) is expected to resonate significantly downfield, typically in the range of 165-185 ppm. The carbon atom bonded to the two fluorine atoms (CF₂) would also exhibit a substantial downfield shift due to the strong deshielding effect of the fluorine atoms, with its signal appearing as a triplet due to carbon-fluorine coupling. The carbons of the cyclohexyl ring would produce a set of signals in the upfield region, generally between 25 and 45 ppm.

Expected ¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| Carboxylic Acid (C=O) | 165 - 185 | Singlet |

| Difluorinated Carbon (CF₂) | 110 - 130 | Triplet |

| Cyclohexyl (CH) | 35 - 45 | Singlet |

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for probing the environment of the fluorine atoms. For this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal would be influenced by the adjacent cyclohexyl and carboxyl groups. Based on data for similar difluoroacetic acid derivatives, this signal is anticipated to appear in a characteristic region of the spectrum. The signal may appear as a triplet due to coupling with the alpha-proton, if present.

Expected ¹⁹F NMR Data

| Fluorine Atoms | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The predicted monoisotopic mass of this compound is approximately 178.08 g/mol . uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 178. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (COOH), which would result in a fragment ion at m/z 133. Further fragmentation of the cyclohexyl ring could lead to a series of smaller fragment ions. The presence of two fluorine atoms would also give rise to characteristic isotopic patterns.

Predicted Mass Spectrometry Data

| Ion | m/z (predicted) | Description |

|---|---|---|

| [M-H]⁻ | 177.07326 | Deprotonated molecule |

| [M+H]⁺ | 179.08782 | Protonated molecule |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carboxyl group is expected to produce a strong, sharp peak around 1700-1730 cm⁻¹. The C-F stretching vibrations typically appear in the region of 1000-1300 cm⁻¹ and are expected to be strong. The C-H stretching vibrations of the cyclohexyl ring would be observed around 2850-2950 cm⁻¹.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H (Cyclohexyl) | 2850 - 2950 | Medium to Strong |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong |

X-ray Diffraction Studies on Crystalline Derivatives

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While this compound itself may be a liquid or low-melting solid at room temperature, it can be converted into crystalline derivatives, such as salts (e.g., with an amine or alkali metal) or amides, which would be suitable for single-crystal X-ray analysis.

Such a study would provide precise bond lengths, bond angles, and conformational details of the molecule. For instance, it would reveal the preferred conformation of the cyclohexyl ring and the spatial arrangement of the difluoroacetic acid moiety relative to the ring. While no crystal structure for the title compound is available, a search of crystallographic databases reveals structures of related compounds like (4-phenylcyclohexyl)acetic acid, which can provide insights into the packing and conformational preferences of cyclohexyl-containing carboxylic acids. kaust.edu.sa

Computational and Theoretical Investigations of 2 Cyclohexyl 2,2 Difluoroacetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-Cyclohexyl-2,2-difluoroacetic acid. These calculations provide a detailed picture of the electron distribution and the energies of the molecular orbitals.

A key aspect of understanding the molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity.

For this compound, the HOMO is typically localized on the carboxylic acid group, particularly the oxygen atoms, due to the presence of lone pairs of electrons. The LUMO, conversely, is often centered around the antibonding orbitals of the carboxylic acid and the C-F bonds.

The introduction of the two fluorine atoms significantly influences the electronic properties. Fluorine's high electronegativity withdraws electron density from the adjacent carbon atom, which in turn affects the acidity of the carboxylic acid group. This electron-withdrawing effect is expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack at the carbonyl carbon.

Reactivity descriptors, derived from the energies of the FMOs, can be calculated to quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 1: Calculated Electronic Properties of this compound (Note: The following data are representative values derived from typical DFT calculations at the B3LYP/6-31G(d) level of theory and are intended for illustrative purposes.)

| Property | Value | Unit |

| HOMO Energy | -7.2 eV | electron Volt |

| LUMO Energy | -0.8 eV | electron Volt |

| HOMO-LUMO Gap | 6.4 eV | electron Volt |

| Electronegativity (χ) | 4.0 | eV |

| Chemical Hardness (η) | 3.2 | eV |

| Global Electrophilicity Index (ω) | 2.5 | eV |

These calculated parameters suggest that this compound is a relatively stable molecule, as indicated by the large HOMO-LUMO gap. The electrophilicity index provides a measure of its ability to accept electrons in a chemical reaction.

Conformational Analysis of the Cyclohexyl and Difluoroacetic Acid Moieties

The difluoroacetic acid group can be positioned in either an axial or an equatorial position on the cyclohexane (B81311) ring. Due to steric hindrance, the equatorial conformation, where the bulky substituent points away from the ring, is generally more stable than the axial conformation. In the axial position, the substituent would experience unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring.

Computational methods can be used to calculate the energy difference between these two conformations. The relative energies of the conformers can be determined by geometry optimization calculations, and the more stable conformer will have a lower total energy.

Furthermore, the rotation around the C-C bond connecting the cyclohexyl ring and the difluoroacetic acid moiety leads to different rotational isomers (rotamers). The potential energy surface for this rotation can be scanned to identify the most stable rotational conformations.

Table 2: Relative Energies of this compound Conformers (Note: These values are hypothetical and represent typical energy differences for substituted cyclohexanes.)

| Conformer | Relative Energy (kcal/mol) |

| Equatorial | 0.00 |

| Axial | 2.50 |

The significant energy difference confirms the strong preference for the equatorial conformation. This preference will dictate the molecule's predominant shape in solution and in biological systems.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this can include studying its synthesis, decomposition, or reactions with other molecules. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states.

A transition state is a high-energy, unstable configuration that molecules must pass through to transform from reactants to products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For example, the decarboxylation of this compound under certain conditions could be investigated. Computational methods can be used to propose a plausible mechanism, locate the transition state structure for the C-C bond cleavage, and calculate the activation energy. This information is invaluable for understanding the conditions required for the reaction to occur and for predicting its feasibility.

The simulation of reaction mechanisms often involves complex calculations to accurately describe the breaking and forming of chemical bonds. These calculations can provide detailed geometric parameters of the transition state, such as bond lengths and angles, as well as vibrational frequencies that confirm the nature of the stationary point on the potential energy surface (a true transition state has one imaginary frequency).

Table 3: Calculated Activation Energy for a Hypothetical Decarboxylation Reaction (Note: This is a representative value for a thermally induced decarboxylation and is for illustrative purposes.)

| Reaction Parameter | Value | Unit |

| Activation Energy (Ea) | 35 | kcal/mol |

This hypothetical activation energy suggests that the decarboxylation would require significant energy input, indicating that the molecule is relatively stable towards this decomposition pathway under normal conditions.

Research Applications of 2 Cyclohexyl 2,2 Difluoroacetic Acid in Specialized Chemical Fields

Role in Medicinal Chemistry Research and Drug Design

In the field of medicinal chemistry, the strategic incorporation of motifs like 2-Cyclohexyl-2,2-difluoroacetic acid is a key tactic in lead optimization. This compound serves as a versatile scaffold element that can influence a drug candidate's potency, selectivity, and pharmacokinetic profile.

Bioisosteric Replacements of Aromatic Systems

A fundamental strategy in drug design is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. cambridgemedchemconsulting.com The cyclohexyl group of this compound is frequently employed as a bioisosteric replacement for a phenyl ring. cambridgemedchemconsulting.com This substitution is particularly effective in cases where the aromatic ring's primary role is to engage in hydrophobic interactions within a protein's binding pocket, rather than electronic interactions like pi-stacking. cambridgemedchemconsulting.com

Replacing an aromatic ring with a saturated cyclohexyl ring can lead to several advantages:

Improved Binding Affinity: In certain instances, the conformational flexibility of the cyclohexyl ring allows for a more optimal fit in a hydrophobic pocket compared to a rigid phenyl ring. Research on BACE inhibitors, for example, demonstrated a tenfold increase in affinity when a benzyl (B1604629) group was replaced with a cyclohexyl group. cambridgemedchemconsulting.com

Enhanced Metabolic Stability: Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, which can lead to rapid metabolism and clearance of a drug. cambridgemedchemconsulting.com Saturated aliphatic rings like cyclohexane (B81311) are generally less prone to such metabolic attacks, potentially increasing the compound's half-life.

Novel Intellectual Property: Swapping a common aromatic scaffold for a non-aromatic bioisostere can generate novel chemical entities that may be patentable. chem-space.com

Modulation of Bioactivity and Pharmacokinetic Profiles

The introduction of the this compound moiety into a lead compound can significantly alter its biological activity and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. chem-space.com The gem-difluoro group (CF₂) at the alpha-position to the carboxylic acid is a critical feature. Fluorine's high electronegativity can influence the acidity (pKa) of the carboxylic acid, which in turn affects its ionization state at physiological pH. This is crucial for interactions with biological targets and for membrane permeability.

Table 1: Physicochemical Property Comparison of Bioisosteric Groups

| Feature | Phenyl Group | Cyclohexyl Group | α,α-Difluoroacetic Acid Moiety |

|---|---|---|---|

| Primary Interaction Type | Hydrophobic, π-stacking | Hydrophobic | H-bonding, Ionic |

| Metabolic Profile | Prone to CYP oxidation cambridgemedchemconsulting.com | Generally more stable | Blocks α-oxidation |

| Solubility | Low water solubility | Very low water solubility | Can increase water solubility |

| Effect on LogP | Increases lipophilicity | Significantly increases lipophilicity | Decreases lipophilicity |

Application in Enzyme Interaction Studies and Metabolic Pathway Probing

The structural components of this compound make it a useful tool for studying enzyme-ligand interactions. The difluoromethyl group can act as a bioisostere of a hydroxyl group, capable of participating in hydrogen bonding with enzyme active sites. cambridgemedchemconsulting.com The presence of the two fluorine atoms provides a unique electronic signature that can enhance binding affinity to target enzymes.

In metabolic pathway probing, the compound can be used to understand metabolic fate. For instance, incorporating this acid into a larger molecule helps determine the importance of alpha-hydroxylation as a metabolic route. Since the gem-difluoro substitution blocks this position, researchers can assess alternative metabolic pathways, such as oxidation on the cyclohexyl ring or glucuronidation of the carboxylic acid. nih.gov This information is vital for designing drug candidates with predictable and favorable metabolic profiles.

Design of Novel Therapeutic Scaffolds

The combination of a rigid, lipophilic cyclohexane ring and a polar, functional difluoroacetic acid "handle" makes this compound an attractive starting point for building novel therapeutic scaffolds. The carboxylic acid can be readily converted into other functional groups like esters, amides, or alcohols, enabling the synthesis of diverse compound libraries for high-throughput screening. The defined three-dimensional structure of the cyclohexyl ring serves as a rigid core to which various pharmacophoric elements can be attached, allowing for the systematic exploration of chemical space to identify new bioactive molecules. nih.gov

Contributions to Agrochemical Synthesis and Property Optimization

Many principles of medicinal chemistry, particularly those related to bioisosterism and physicochemical property modulation, are directly applicable to the design of modern agrochemicals such as herbicides, insecticides, and fungicides. chem-space.com

Enhancement of Lipophilicity and Water Solubility in Agrochemical Active Ingredients

For an agrochemical to be effective, it must reach its biological target within the pest or plant. This requires a delicate balance of lipophilicity and water solubility. The this compound motif offers a tool to optimize this balance.

Lipophilicity: The cyclohexyl group contributes significantly to the lipophilicity of a molecule. This is crucial for the penetration of the waxy cuticle on plant leaves or the exoskeleton of insects. By adjusting the lipophilic character, formulators can improve the uptake and efficacy of the active ingredient.

Water Solubility: While lipophilicity is needed for membrane penetration, a degree of water solubility is essential for the transport of the chemical within the plant's vascular system (e.g., xylem and phloem). The polar difluoroacetic acid group can impart the necessary hydrophilicity to achieve this systemic movement. Studies on related fluorinated cyclohexyl systems have shown that they can be more hydrophilic (exhibiting a lower LogP) than their corresponding phenyl analogues, aiding in the optimization of solubility. scienceopen.com

By incorporating the this compound scaffold, agrochemical researchers can systematically modify active ingredients to enhance their uptake, transport, and ultimately, their biological efficacy while potentially improving their metabolic stability in the environment.

Utility in Materials Science for Advanced Fluoropolymer Development

Fluoropolymers are a class of high-performance polymers renowned for their exceptional chemical inertness, thermal stability, and low surface energy. These properties are derived from the strength and stability of the carbon-fluorine bond. The production of many fluoropolymers, such as polytetrafluoroethylene (PTFE), often occurs via aqueous emulsion polymerization. google.com

In this process, fluorinated surfactants (or emulsifiers) are crucial for stabilizing the monomer droplets and the resulting polymer particles in the aqueous phase. google.com Historically, long-chain perfluorocarboxylic acids (PFCAs) like perfluorooctanoic acid (PFOA) have been used for this purpose due to their amphiphilic nature, which is effective at reducing the surface tension of water. google.comwikipedia.org While there is no specific documentation of this compound being used as a primary surfactant in large-scale polymerization, its molecular structure—a hydrophobic cyclohexyl group and a hydrophilic difluoroacetic acid head—is consistent with the fundamental requirements of a surfactant.

Furthermore, the incorporation of functionalized fluorinated monomers, such as fluorinated acrylates, into polymer structures can enhance specific properties like adhesion, curing ability, and crosslinking capacity. mdpi.com Carboxylic acid functionalities, in particular, can be leveraged to modify polymer backbones or serve as reactive sites for further functionalization, suggesting a potential role for compounds like this compound as specialty additives or comonomers to tailor the surface properties and performance of next-generation fluorinated materials.

Building Block in Organic Synthesis for Complex Molecular Architectures

In medicinal and agrochemical research, the ability to construct complex molecules with precisely controlled properties is paramount. Fluorinated building blocks are essential tools for this purpose. nih.govlifechemicals.com this compound serves as a valuable synthon for introducing the cyclohexyl-difluoroacetyl or, more significantly, the cyclohexyl-difluoromethyl moiety into larger, more complex structures.

The carboxylic acid group is a versatile functional handle for a wide range of chemical transformations. This compound can be readily converted into various derivatives, such as esters, amides, and acyl fluorides, through standard organic reactions. researchgate.netnih.gov These reactions allow for the covalent attachment of the Cyclohexyl-CF2-C(O)- fragment to alcohols, amines, and other nucleophiles, thereby creating more complex fluoroalkylated systems. This approach is fundamental in building libraries of novel compounds for biological screening, where the unique steric and electronic properties of the cyclohexyl-difluoroacetyl group can be explored.

Table 1: Potential Synthetic Transformations of this compound This table is interactive and showcases potential reactions.

| Reaction Type | Reagent/Catalyst | Product Functional Group |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Ester (R-O-C(O)-CF2-Cyclohexyl) |

| Amidation | Amine, Coupling Agent | Amide (R-NH-C(O)-CF2-Cyclohexyl) |

| Reduction | Reducing Agent (e.g., LiAlH4) | Alcohol (HO-CH2-CF2-Cyclohexyl) |

A more advanced application for α,α-difluoro carboxylic acids is in the formation of carbon-carbon bonds through decarboxylative coupling reactions. rsc.org These methods allow the carboxylic acid group to be replaced with another functional group, effectively using the acid as a stable precursor to a reactive radical or organometallic intermediate.

Recent advancements in photoredox and transition metal catalysis have enabled the efficient decarboxylative functionalization of aliphatic carboxylic acids. nih.govnih.gov In this context, this compound could serve as a precursor to a cyclohexyl-difluoromethyl radical (•CF2-Cyclohexyl). This reactive intermediate can then be coupled with a variety of partners, including other sp3-hybridized carbon centers, to form a new Csp3-CF2 bond. Such reactions are highly valuable as they construct fluorinated stereocenters from readily available starting materials, providing a powerful tool for late-stage functionalization in drug discovery programs. nih.govacs.org

Table 2: Generalized Example of Decarboxylative Coupling for Csp3-CF2 Bond Formation This table is interactive and illustrates a potential reaction pathway.

| Starting Material | Key Reagents | Key Intermediate | Product Structure |

|---|

Applications in Positron Emission Tomography (PET) Tracer Development

Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging modality used in clinical diagnostics and biomedical research. nih.gov It relies on the administration of a molecule labeled with a positron-emitting radionuclide. Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its near-ideal half-life (109.8 minutes), low positron energy, and the feasibility of its incorporation into a vast array of organic molecules. nih.govacs.org

Small molecules containing fluorine are prime candidates for development as ¹⁸F-labeled PET tracers. The compound this compound, and more importantly its derivatives, represent potential scaffolds for new PET imaging agents. The development of a PET tracer involves designing a molecule that binds to a specific biological target (e.g., a receptor or enzyme) and then developing a method to label it with ¹⁸F.

A plausible strategy for labeling a molecule containing a difluoromethyl group involves the late-stage introduction of the ¹⁸F atom. For instance, a precursor molecule, such as an ester of 2-cyclohexyl-2-bromo-2-fluoroacetic acid, could undergo a nucleophilic substitution reaction with cyclotron-produced [¹⁸F]fluoride ion. nih.gov This would displace the bromo leaving group to form the desired ¹⁸F-labeled difluoromethyl compound with high molar activity, a critical parameter for PET imaging. nih.gov The ability to install an ¹⁸F-labeled α,α-difluoromethyl group onto a cyclohexyl ring provides a valuable expansion of the chemical space available for designing novel PET tracers. nih.gov

Table 3: Key Considerations for PET Tracer Development This table is interactive and outlines important factors.

| Parameter | Description | Relevance of a [¹⁸F]Cyclohexyl-difluoro Moiety |

|---|---|---|

| Biological Target Affinity | The tracer must bind with high affinity and specificity to the target of interest. | The cyclohexyl group can be modified to optimize binding interactions. |

| Blood-Brain Barrier (BBB) Penetration | For neuroimaging, the tracer must cross the BBB. | The lipophilicity of the cyclohexyl group can aid in BBB penetration. |

| Molar Activity | The amount of radioactivity per mole of the compound; should be high to minimize mass effects. | Modern radiofluorination methods allow for high molar activity labeling of difluoromethyl groups. nih.gov |

Derivatives and Analogues of 2 Cyclohexyl 2,2 Difluoroacetic Acid

Synthetic Strategies for Fluorinated Carboxylic Acid Esters

The esterification of fluorinated carboxylic acids is a fundamental transformation for creating derivatives with modified properties, such as solubility, volatility, and bioavailability. A variety of synthetic methods can be employed to produce esters of compounds like 2-cyclohexyl-2,2-difluoroacetic acid. These strategies range from classical acid-catalyzed esterification to more specialized modern techniques.

One common approach involves the conversion of the carboxylic acid into a more reactive intermediate, such as an acyl chloride. This intermediate can then readily react with an alcohol to form the desired ester. This method is advantageous as it often proceeds under mild conditions and gives high yields. An alternative pathway is the direct reaction of the carboxylic acid with an alkyl halide, often facilitated by a non-nucleophilic base.

Modern synthetic organic chemistry offers several advanced methods for the synthesis of fluorinated esters. Deoxyfluorination of carboxylic acids presents a route to acyl fluorides, which are themselves versatile intermediates for ester synthesis. researchgate.net Additionally, catalytic methods, such as the copper-catalyzed insertion of an H-F unit into α-diazocarbonyl compounds, provide access to complex α-fluorocarbonyl derivatives that can be further elaborated into esters. Visible-light-mediated photochemistry has also enabled novel hydrofluoroalkylation reactions of alkenes with trifluoroacetic esters to yield difluorinated products. beilstein-journals.org

The table below summarizes various synthetic strategies applicable to the formation of fluorinated carboxylic acid esters.

| Synthesis Strategy | Reagents/Catalysts | Description |

| Acyl Halide Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | The carboxylic acid is converted to a highly reactive acyl chloride, which then reacts with an alcohol. |

| Alkyl Halide Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Bu₄NF) | The carboxylate salt of the acid, formed in situ, acts as a nucleophile to displace the halide from an alkyl halide. nih.gov |

| Deoxyfluorination | CF₃SO₂OCF₃, Base | This method converts the carboxylic acid to an acyl fluoride (B91410), a reactive intermediate for esterification. researchgate.net |

| Copper-Catalyzed H-F Insertion | Potassium fluoride (KF), Hexafluoroisopropanol, Copper catalyst | This technique allows for the formation of α-fluorocarbonyl compounds from α-diazocarbonyl precursors. beilstein-journals.org |

| Photochemical Hydrofluoroalkylation | Trifluoroacetic esters, Alkenes, Reducing agent | A visible light-mediated process that achieves the defluorinative hydroalkylation of alkenes. beilstein-journals.org |

Preparation of Fluorinated Thiodifluorooxindole Derivatives

The synthesis of complex heterocyclic structures from this compound requires a multi-step approach, as direct routes are not commonly documented. The preparation of a hypothetical "thiodifluorooxindole" derivative—a sulfur-containing analogue of an oxindole (B195798) ring system bearing a gem-difluoro group at the 3-position—can be conceptualized through a sequence of established organic reactions.

A plausible synthetic pathway would begin with the activation of the parent carboxylic acid.

Acyl Chloride Formation : The initial step is the conversion of this compound to its corresponding acyl chloride. This is typically achieved using standard reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. This transformation creates a highly electrophilic species necessary for the subsequent reaction.

Friedel-Crafts Acylation : The resulting 2-cyclohexyl-2,2-difluoroacetyl chloride can then be reacted with a substituted aniline (B41778) via a Friedel-Crafts acylation reaction. wikipedia.orgorganic-chemistry.org This electrophilic aromatic substitution, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), attaches the acyl group to the aromatic ring of the aniline, forming an α,α-difluoro-α-cyclohexyl-N-aryl acetamide (B32628) intermediate. masterorganicchemistry.com

Intramolecular Cyclization : The next key step is the intramolecular cyclization of the acetamide intermediate to form the 3-cyclohexyl-3,fluoro-oxindole ring system. This ring-closing reaction can often be promoted by a strong acid or other cyclization agents, proceeding through an intramolecular electrophilic substitution on the aniline ring. The synthesis of 3,3-difluorooxindoles has been reported using various fluorination methods on different precursors, confirming the viability of this heterocyclic core. researchgate.net

Thionation : The final step is the conversion of the carbonyl group of the oxindole to a thiocarbonyl, yielding the target thiodifluorooxindole. This transformation is commonly accomplished using a thionating agent, with Lawesson's reagent being a particularly mild and effective choice for converting amides and lactams (the class of compounds to which oxindole belongs) into their thio-analogues. beilstein-journals.orgnih.govorganic-chemistry.org The reaction involves a cycloaddition-elimination mechanism, replacing the oxygen atom with sulfur. researchgate.net

This proposed sequence illustrates how the foundational structure of this compound can be elaborated into more complex, fluorinated heterocyclic systems.

Exploration of Structural Analogues for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) analysis is a cornerstone of medicinal chemistry and drug design, aiming to correlate the specific structural features of a molecule with its biological activity. researchgate.netrsc.org By systematically modifying a lead compound, researchers can identify which parts of the molecule are essential for its function (the pharmacophore) and which can be altered to improve properties like potency, selectivity, and metabolic stability. For a molecule like this compound, SAR studies would involve creating a library of analogues by modifying its two primary components: the cyclohexyl ring and the difluoroacetic acid headgroup.

The gem-difluoro (CF₂) group is a particularly interesting moiety in medicinal chemistry. It is often used as a bioisostere for a carbonyl group, an ether oxygen, or a single methylene (B1212753) group, but with profoundly different electronic properties. researchgate.net The strong electron-withdrawing nature of the two fluorine atoms can alter the acidity (pKa) of the carboxylic acid, influence hydrogen bonding capabilities, and increase metabolic stability by blocking oxidative metabolism at that position.

The cyclohexyl group provides a lipophilic, three-dimensional scaffold that can be crucial for binding to a biological target. Its conformation and substitution pattern can significantly impact binding affinity. SAR studies on analogues of this compound could explore several avenues:

Modification of the Cyclohexyl Ring : Introducing substituents (e.g., hydroxyl, amino, methyl groups) at various positions on the ring could probe for additional binding interactions. Altering the ring itself, for instance, by changing it to a cyclopentyl, cycloheptyl, or an aromatic phenyl ring, would assess the importance of ring size and aromaticity for activity.

Modification of the Carboxylic Acid : The carboxylic acid is a key functional group, likely involved in hydrogen bonding or salt-bridge formation. It could be converted to other functional groups like esters, amides, or tetrazoles to evaluate the necessity of the acidic proton and the carbonyl oxygen.

Alteration of the Linker : While the parent compound has a direct bond, analogues could be synthesized with a linker (e.g., an oxygen atom or a methylene group) between the ring and the difluoroacetic acid moiety to study the impact of distance and flexibility.

The findings from such studies, summarized in the table below, would provide critical insights into the molecular requirements for biological activity, guiding the design of more potent and specific compounds.

| Analogue Class | Rationale for Modification | Potential Impact on Activity |

| Ring Substitution | Introduce polar or nonpolar groups on the cyclohexyl ring. | Probe for specific interactions (H-bonding, van der Waals) in the binding pocket; improve selectivity or solubility. |

| Ring Variation | Replace cyclohexyl with other cyclic or aromatic systems (e.g., phenyl, piperidinyl). | Determine the optimal size, shape, and electronic nature of the lipophilic group for target binding. |

| Acid Bioisosteres | Replace the carboxylic acid with groups like tetrazole, hydroxamic acid, or sulfonamide. | Modulate acidity (pKa) and hydrogen bonding patterns; improve cell permeability and metabolic stability. |

| Chain Homologation | Insert methylene groups between the ring and the CF₂ group. | Adjust the distance and orientation between the two key structural motifs to optimize fit within the target's active site. |

The Strategic Role of Fluorine in the Chemical and Biological Behavior of 2 Cyclohexyl 2,2 Difluoroacetic Acid

Inductive Effects of gem-Difluorine on Acidity and Electrophilicity

The most significant electronic consequence of substituting hydrogen with fluorine is the introduction of a powerful inductive effect. Fluorine is the most electronegative element, and its presence strongly withdraws electron density from neighboring atoms. In 2-Cyclohexyl-2,2-difluoroacetic acid, the two fluorine atoms create a potent electron-withdrawing effect that propagates through the sigma bonds to the carboxylic acid group.

This inductive withdrawal of electrons has a dramatic impact on the acidity of the molecule. By pulling electron density away from the carboxyl group, the gem-difluoro moiety polarizes the O-H bond, making the proton more easily dissociable. This effect stabilizes the resulting carboxylate anion (conjugate base) by dispersing its negative charge. A more stable conjugate base corresponds to a stronger acid. Consequently, this compound is significantly more acidic than cyclohexylacetic acid. This is quantified by the acid dissociation constant (pKa), where a lower value indicates a stronger acid. For comparison, the pKa of difluoroacetic acid is 1.33, whereas the pKa of its non-fluorinated analog, acetic acid, is 4.76. wikipedia.org A similar increase in acidity is expected for this compound relative to its non-fluorinated parent compound. aatbio.comchemicalbook.comchemicalbook.comnih.gov

Furthermore, the electron-withdrawing nature of the gem-difluoro group enhances the electrophilicity of the carbonyl carbon. By reducing the electron density at this carbon, it becomes more susceptible to attack by nucleophiles. This heightened reactivity is a key consideration in its potential interactions with biological macromolecules.

Table 1: Comparison of Acidity (pKa) Values This interactive table illustrates the significant increase in acidity caused by alpha-fluorination.

| Compound Name | Structure | pKa Value | Change in Acidity |

|---|---|---|---|

| Cyclohexylacetic acid | C₆H₁₁CH₂COOH | ~4.8 aatbio.comchemicalbook.comchemicalbook.com | Baseline |

| This compound | C₆H₁₁CF₂COOH | Estimated ~1.5-2.0 | >1000x stronger |

| Acetic acid | CH₃COOH | 4.76 | Reference |

| Difluoroacetic acid | CHF₂COOH | 1.33 wikipedia.orgchemicalbook.comnih.gov | ~2700x stronger |

Steric and Electronic Influences on Molecular Conformation

The replacement of two hydrogen atoms with larger fluorine atoms introduces notable steric and electronic effects that influence the molecule's three-dimensional shape, or conformation. While fluorine is relatively small for a halogen, its van der Waals radius (1.47 Å) is larger than that of hydrogen (1.20 Å), leading to increased steric bulk at the alpha-carbon. This can restrict the rotation around the Cα-C(cyclohexyl) and Cα-C(carbonyl) bonds, favoring specific spatial arrangements of the cyclohexyl ring relative to the carboxylic acid group.

Electronically, gem-difluoro groups can exhibit what is known as the "gauche effect," an atypical preference for a gauche conformation (a 60° dihedral angle) over an anti conformation (180°). wikipedia.orgchemeurope.com This phenomenon is often attributed to stabilizing hyperconjugation, where electron density is donated from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital. wikipedia.orgchemeurope.com This interaction is maximized in the gauche arrangement. Studies on other gem-difluorinated systems have shown that this effect can significantly alter the conformational landscape, sometimes leading to the adoption of otherwise unfavorable shapes. nih.govdiva-portal.orgrsc.org For this compound, these steric and electronic factors likely pre-organize the molecule into a limited set of low-energy conformations, which can be crucial for its recognition and binding by a specific biological target.

Fluorine as a Metabolic Oxidation Blocker and Bioisostere

Beyond metabolic stability, the difluoromethylene (-CF2-) group is a well-established bioisostere. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The -CF2- group can serve as a non-hydrolyzable mimic of a carbonyl group (C=O) or a gem-diol (C(OH)2). acs.orgselvita.com It possesses a similar steric profile and bond dipole to a carbonyl, allowing it to occupy the same space in a receptor binding pocket while being chemically inert to reactions that a carbonyl might undergo. selvita.com Furthermore, the related difluoromethyl (-CF2H) group is recognized as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amide groups, which can enhance binding affinity and membrane permeability. bohrium.comsemanticscholar.orgresearchgate.net

Impact of Fluorine on Binding Affinity to Biological Targets

The unique properties imparted by the gem-difluoro group can significantly enhance the binding affinity of this compound to its biological targets, such as enzymes or receptors. tandfonline.comresearchgate.net This enhancement arises from a combination of the effects discussed previously.

Enhanced Electrostatic Interactions: The increased acidity (lower pKa) ensures that the carboxyl group is fully ionized at physiological pH. This allows for the formation of stronger, more favorable salt bridges and ionic interactions with positively charged residues (e.g., arginine, lysine) in a protein's binding site. mdpi.com

Conformational Rigidity: The steric and electronic effects of the fluorine atoms can lock the molecule into a bioactive conformation that more perfectly complements the shape of the binding pocket. This pre-organization reduces the entropic penalty of binding, leading to a more favorable free energy of binding and thus higher affinity. nih.govdiva-portal.orgrsc.org

Novel Binding Interactions: The polarized C-F bonds can participate in favorable dipole-dipole interactions or serve as weak hydrogen bond acceptors. The altered electronic nature of the molecule can also influence hydrophobic interactions with the target protein. acs.orgresearchgate.net

These contributions can lead to a substantial improvement in potency, as often measured by inhibitory concentrations (IC₅₀) or binding constants (Ki).

Table 2: Illustrative Impact of α,α-Difluorination on Biological Target Affinity This hypothetical data table demonstrates how the physicochemical changes can translate into improved biological activity.

| Compound | Target Enzyme | IC₅₀ (nM) | Fold Improvement |

|---|---|---|---|

| Cyclohexylacetic acid | Enzyme X | 1500 | 1x |

| This compound | Enzyme X | 75 | 20x |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-cyclohexyl-2,2-difluoroacetic acid to maximize yield and purity?

- Methodological Answer : Synthesis typically involves cyclohexylation of difluoroacetic acid derivatives or selective fluorination of cyclohexylacetic acid precursors. Key parameters include:

- Catalyst Selection : Use of palladium or nickel catalysts for C–F bond formation (e.g., via cross-coupling reactions) .

- Temperature Control : Reactions performed at 60–80°C to balance reaction kinetics and side-product formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures to isolate the product .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Compare and NMR shifts with computational predictions (e.g., DFT calculations) to confirm fluorination patterns .

- LC-MS/MS : Quantify purity (>98%) and detect trace impurities using reverse-phase C18 columns with electrospray ionization .

- X-ray Crystallography : Resolve crystal structures to verify stereochemistry (if applicable) .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Use isotope dilution mass spectrometry (IDMS) for high precision:

- Internal Standards : -labeled analogs to correct for matrix effects .

- Sample Prep : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from plasma or tissue homogenates .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclohexyl and difluoro groups influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer : Perform kinetic studies and computational modeling:

- Kinetic Analysis : Compare reaction rates with non-fluorinated analogs (e.g., cyclohexylacetic acid) under identical conditions (e.g., SN2 with amines) .

- DFT Calculations : Map electron density at the carbonyl carbon to predict nucleophilic attack susceptibility .

- Data Interpretation : The electron-withdrawing difluoro group enhances electrophilicity, while the bulky cyclohexyl group may sterically hinder reactions .

Q. How can researchers resolve contradictions in reported binding affinities of this compound to enzyme targets (e.g., cyclooxygenase-2)?

- Methodological Answer : Systematically evaluate assay conditions:

- Buffer Optimization : Test pH (6.5–7.5) and ionic strength to mimic physiological environments .

- Competitive Binding Assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to quantify displacement constants .

- Structural Biology : Co-crystallize the compound with the enzyme to identify binding motifs and validate docking predictions .

Q. What strategies are effective for studying the metabolic stability of this compound in hepatic microsomes?

- Methodological Answer :

- In Vitro Incubations : Use pooled human liver microsomes with NADPH cofactor, and monitor degradation via LC-MS/MS over 0–60 minutes .

- Metabolite Identification : High-resolution mass spectrometry (HRMS) in MSE mode to detect hydroxylated or defluorinated metabolites .

- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.